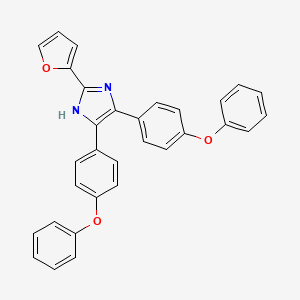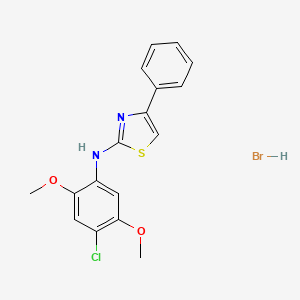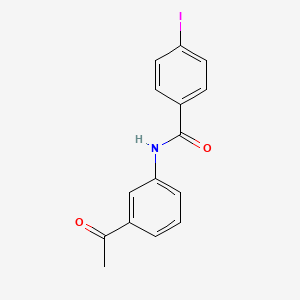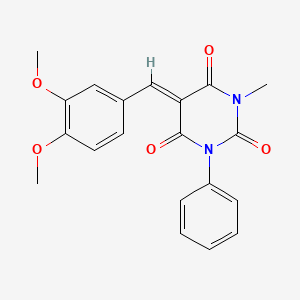
2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. FIPI is a potent inhibitor of phospholipase D (PLD), which is an essential enzyme involved in several cellular processes, including membrane trafficking, signal transduction, and cell proliferation.
科学研究应用
FIPI has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to play a critical role in tumor growth and metastasis. FIPI's ability to inhibit 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole makes it a promising candidate for the development of novel cancer therapeutics. In neuroscience, FIPI has been shown to modulate synaptic transmission and neuronal plasticity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In infectious diseases, FIPI has been shown to inhibit the replication of several viruses, including respiratory syncytial virus and hepatitis C virus.
作用机制
FIPI exerts its inhibitory effects on 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine to choline and phosphatidic acid. This inhibition leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule involved in several cellular processes.
Biochemical and Physiological Effects:
FIPI's inhibition of 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has several biochemical and physiological effects. In cancer cells, FIPI has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth and metastasis. In neurons, FIPI has been shown to modulate synaptic transmission and neuronal plasticity, leading to improvements in learning and memory. In infectious diseases, FIPI has been shown to inhibit the replication of several viruses, leading to a decrease in viral load and improved patient outcomes.
实验室实验的优点和局限性
FIPI has several advantages and limitations for lab experiments. Its ability to selectively inhibit 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and specificity can also make it challenging to use in certain experiments, and its complex synthesis process can limit its availability and accessibility to researchers.
未来方向
There are several future directions for the study of FIPI. One potential area of research is the development of novel cancer therapeutics that target 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole using FIPI or other 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole inhibitors. Another area of research is the use of FIPI in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the potential applications of FIPI in infectious diseases warrant further investigation, particularly in the development of antiviral therapies. Overall, the study of FIPI has the potential to lead to significant advancements in various fields and improve patient outcomes.
合成方法
FIPI can be synthesized by a multi-step process that involves the reaction of 2-furaldehyde with 4-phenoxybenzyl bromide to form the intermediate compound, which is then reacted with 4-bromoaniline to yield the final product. The synthesis of FIPI is a challenging process that requires expertise in organic chemistry and access to specialized equipment and reagents.
属性
IUPAC Name |
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O3/c1-3-8-24(9-4-1)35-26-17-13-22(14-18-26)29-30(33-31(32-29)28-12-7-21-34-28)23-15-19-27(20-16-23)36-25-10-5-2-6-11-25/h1-21H,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCLNVQWIODJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CO4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
acetic acid](/img/structure/B4958205.png)

![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)
